![molecular formula C20H17NO3 B3034957 5-Acetyl-2-(4-(benzyloxy)phenoxy)) pyridine CAS No. 257609-07-7](/img/structure/B3034957.png)
5-Acetyl-2-(4-(benzyloxy)phenoxy)) pyridine
Overview
Description
Synthesis Analysis
The synthesis of heteroaryl incorporated acetylide-functionalized pyridinyl ligands is described in the first paper. These ligands, with the general formula Py-C≡C-Ar, were synthesized using a Pd(0)/Cu(I)-catalyzed cross-coupling reaction of 4-ethynylpyridine and various heteroaryl halides. The ligands were isolated in respectable yields and characterized by several methods including IR spectroscopy, 1H NMR spectroscopy, and ESI-MS mass spectrometry . Although the specific compound of interest is not synthesized in this study, the methods described could potentially be adapted for its synthesis.
The second paper outlines a method for synthesizing acetyl derivatives of pyridine compounds. The compounds were acetylated by refluxing in a mixture of acetic acid and polyphosphoric acid, yielding acetyl derivatives in excellent yields. The structures of the synthesized compounds were confirmed using infrared, nuclear magnetic resonance, and elemental analysis . This suggests that similar conditions could be used to acetylate other pyridine derivatives, such as "5-Acetyl-2-(4-(benzyloxy)phenoxy)pyridine".
Molecular Structure Analysis
The first paper provides information on the molecular structure of the synthesized ligands through single-crystal X-ray structure analysis. This analysis confirmed rhomboid dimeric structures for some complexes and a polymeric structure for another . While the compound of interest is not directly analyzed, this indicates that X-ray crystallography could be a valuable tool for determining its molecular structure.
Chemical Reactions Analysis
The dinuclear Cu(I) complexes synthesized in the first paper were characterized by their chemical reactions, showing oxidation potential responses close to 0.9 V vs Fc0/+, which were chemically irreversible and likely associated with multiple steps and core oxidation . This information provides a basis for understanding the redox behavior of similar compounds.
Physical and Chemical Properties Analysis
The Cu(I) complexes described in the first paper are soluble in common organic solvents and were characterized by analytical and spectroscopic methods. Their photovoltaic properties were also evaluated, with moderate power conversion efficiency in dye-sensitized solar cells . The second paper does not provide specific physical or chemical properties of the synthesized compounds . However, the solubility in organic solvents and the potential for photovoltaic applications could be relevant for "5-Acetyl-2-(4-(benzyloxy)phenoxy)pyridine" as well.
Scientific Research Applications
Synthesis and Catalytic Applications
- The compound has been used in the synthesis of various metal-organic frameworks and polymers. For instance, it served as a precursor in the formation of coordination polymers which demonstrated significant catalytic efficiency and size-selectivity in the acetylation of phenols due to their unsaturated metal centers and suitable channel size and shape (Deng et al., 2017).
Biological and Chemical Properties
- The compound's derivatives have been explored for their antimicrobial properties. For example, pyridothienopyrimidines and pyridothienotriazines derivatives have been synthesized and tested in vitro for their antimicrobial activities (Abdel-rahman et al., 2002).
Material Science and Engineering
- In material science, this compound has been incorporated into novel polymers to improve their properties. For example, it's been used in the microwave-promoted synthesis of new optically active poly(ester-imide)s which are optically active and possess good yield and moderate inherent viscosity, indicating its utility in polymer chemistry (Mallakpour & Habibi, 2003).
Energy and Environmental Applications
- The compound has found application in energy-related fields, particularly in the development of polymer solar cells. Novel alcohol-soluble conjugated polymers with this compound incorporated at the side chains of fluorene scaffolds were developed and used as cathode interfacial layers for both conventional and inverted polymer solar cells, significantly increasing the power conversion efficiency (Guiting Chen et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-[6-(4-phenylmethoxyphenoxy)pyridin-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-15(22)17-7-12-20(21-13-17)24-19-10-8-18(9-11-19)23-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQWVPGYOPISBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(4-(benzyloxy)phenoxy)) pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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